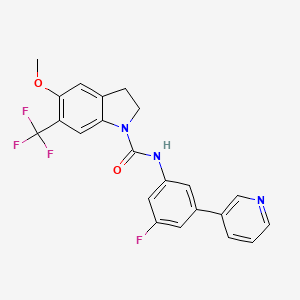SB228357

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Summary of Applications
a. Serotonin Receptor Modulation: SB 228357 acts as a 5-HT 2C/2B receptor antagonist. Its binding affinity to serotonin receptors is as follows:
- pKi value of 7.0 pKi value of 8.1 5-HT 2C: pKi value of 9.1 .
b. Inverse Agonism: In a 5-HT-stimulated phosphoinositide (PI) hydrolysis model of 5-HT 2C receptor function, SB 228357 displays inverse agonism. This means that it reduces the constitutive activity of the receptor, which can have implications for neurotransmission and signaling pathways .
Results and Outcomes
a. Receptor Selectivity: SB 228357 exhibits high selectivity for the 5-HT 2C serotonin receptor, with 100-fold and 10-fold selectivity over 5-HT 2A and 5-HT 2B receptors, respectively. This specificity is crucial for minimizing off-target effects and enhancing therapeutic potential .
SB228357 is a synthetic organic compound recognized for its pharmacological activity as an antagonist of the serotonin receptors 5-HT2B and 5-HT2C. Its chemical structure is characterized by the formula N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide. This compound has gained attention in scientific research for its potential applications in treating mood disorders, particularly due to its antidepressant and anxiolytic effects observed in animal models .
- Oxidation: Under specific conditions, SB228357 can be oxidized to form various derivatives.
- Reduction: The compound can undergo reduction reactions, modifying its functional groups.
- Substitution: It is capable of substitution reactions, particularly at the aromatic rings, allowing for the introduction of different substituents.
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.
The biological activity of SB228357 is primarily linked to its role as an antagonist at the 5-HT2B and 5-HT2C serotonin receptors. This interaction has been shown to produce several significant effects:
- Antidepressant Effects: In various animal models, SB228357 has demonstrated the ability to alleviate symptoms associated with depression.
- Anxiolytic Effects: The compound has also exhibited properties that reduce anxiety.
- Cardiovascular Impact: It inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor, indicating potential applications in cardiac fibrosis research .
The synthesis of SB228357 involves a multi-step process:
- Formation of the Indole Core: The initial step involves synthesizing the indole core through cyclization reactions of appropriate precursors.
- Functionalization: The indole core is then functionalized with substituents such as methoxy and trifluoromethyl groups.
- Coupling Reactions: Finally, the functionalized indole is coupled with a pyridinylphenyl moiety to yield SB228357.
This synthetic route allows for precise control over the chemical structure, contributing to its unique pharmacological properties.
SB228357 has several notable applications in scientific research:
- Neuroscience Research: It serves as a tool for studying serotonin receptor roles in neurological processes.
- Cardiovascular Research: The compound's ability to inhibit cardiac fibroblast proliferation makes it valuable in cardiac fibrosis studies.
- Pharmacological Studies: Researchers utilize SB228357 to investigate the pharmacological properties of serotonin receptor antagonists and their therapeutic potential .
Interaction studies involving SB228357 have focused on its binding affinity and functional impact on serotonin receptors. It exhibits inverse agonism in models simulating serotonin-stimulated phosphoinositide hydrolysis at the 5-HT2C receptor, showcasing its unique mechanism of action compared to other serotonin antagonists. These studies highlight its potential utility in understanding complex biochemical pathways related to mood regulation and cardiovascular health .
Several compounds share structural or functional similarities with SB228357. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Primary Activity | Unique Features |
|---|---|---|---|
| SB228357 | N-(3-(3-Pyridinyl)-5-fluorophenyl)-5-methoxy-6-(trifluoromethyl)indoline-1-carboxamide | Antagonist of 5-HT2B/2C receptors | Demonstrates inverse agonism |
| Ketanserin | N-(2-Methoxyphenyl)-N-[4-(4-fluorobenzoyl)piperazinyl] | Antagonist of 5-HT2A/2C receptors | Primarily targets 5-HT2A receptor |
| Ritanserin | 1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine | Antagonist of 5-HT2A/2C receptors | Known for sedative effects |
| Clozapine | 8-Chloro-11-(4-methylpiperazinyl)-5H-dibenzo[b,e]thiazepine | Antipsychotic with serotonergic activity | Broad spectrum of receptor interactions |
SB228357 is unique due to its specific targeting of both 5-HT2B and 5-HT2C receptors, coupled with its demonstrated inverse agonism, which differentiates it from other compounds that may not exhibit this property or target a broader range of serotonin receptors .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Bromidge SM, Dabbs S, Davies DT, Davies S, Duckworth DM, Forbes IT, Gaster LM, Ham P, Jones GE, King FD, Mulholland KR, Saunders DV, Wyman PA, Blaney FE, Clarke SE, Blackburn TP, Holland V, Kennett GA, Lightowler S, Middlemiss DN, Trail B, Riley GJ, Wood MD. Biarylcarbamoylindolines are novel and selective 5-HT(2C) receptor inverse agonists: identification of 5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]- 5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a potential antidepressant/anxiolytic agent. J Med Chem. 2000 Mar 23;43(6):1123-34. PubMed PMID: 10737744.
3: Reavill C, Kettle A, Holland V, Riley G, Blackburn TP. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist. Br J Pharmacol. 1999 Feb;126(3):572-4. PubMed PMID: 10188965; PubMed Central PMCID: PMC1565856.








